molecular formula C14H26 B14347307 Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- CAS No. 90822-63-2

Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-

Cat. No.: B14347307
CAS No.: 90822-63-2
M. Wt: 194.36 g/mol
InChI Key: DLNQYEAZUMUJKK-UHFFFAOYSA-N
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Description

Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: is a highly branched hydrocarbon with the molecular formula C12H24 . This compound is part of the alkane family, characterized by its saturated carbon chain and absence of double or triple bonds. Its unique structure, featuring multiple methyl groups and methylene bridges, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- typically involves the alkylation of smaller hydrocarbons. One common method is the reaction of 2,2,7,7-tetramethyloctane with methylene chloride in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as zeolites or alumina-supported platinum are used to facilitate the alkylation reactions. The process is conducted at elevated temperatures and pressures to optimize the reaction rate and product formation .

Chemical Reactions Analysis

Types of Reactions

Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), Bromine (Br2) under UV light or heat

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated hydrocarbons

Scientific Research Applications

Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: finds applications in various fields of scientific research:

Mechanism of Action

The mechanism by which Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- exerts its effects is primarily through its hydrophobic interactions. The multiple methyl groups and methylene bridges increase its lipophilicity, allowing it to interact with lipid membranes and hydrophobic environments. This property is particularly useful in applications where non-polar solvents are required .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-tetramethylpentane
  • 2,2,5,5-tetramethylhexane
  • 2,2,6,6-tetramethylheptane

Uniqueness

Compared to these similar compounds, Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- has a higher degree of branching and a unique arrangement of methylene bridges. This structural uniqueness contributes to its distinct chemical properties, such as higher stability and specific reactivity patterns.

Properties

CAS No.

90822-63-2

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

2,2,7,7-tetramethyl-4,5-dimethylideneoctane

InChI

InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h1-2,9-10H2,3-8H3

InChI Key

DLNQYEAZUMUJKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=C)C(=C)CC(C)(C)C

Origin of Product

United States

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